molecular formula C17H22N2O2 B7471815 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No. B7471815
M. Wt: 286.37 g/mol
InChI Key: VAZIOYDKXKNMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience research. The compound has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to increase GABA levels in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This effect has been demonstrated in both animal models and human studies. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its potential for off-target effects, as it may inhibit other enzymes in addition to GABA aminotransferase. Additionally, the long half-life of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide may make it difficult to study the acute effects of the compound.

Future Directions

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the potential use of the compound in the treatment of addiction, as it has shown efficacy in reducing drug-seeking behavior in animal models. Another area of interest is the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide in combination with other drugs for the treatment of epilepsy, as it may enhance the efficacy of existing antiepileptic drugs. Finally, further studies are needed to fully understand the potential off-target effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide and to develop more specific inhibitors of GABA aminotransferase.

Synthesis Methods

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and cyclopropanecarbonyl chloride. The final compound is purified through crystallization and recrystallization.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-2-3-5-15(12)16(20)18-14-8-10-19(11-9-14)17(21)13-6-7-13/h2-5,13-14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIOYDKXKNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.